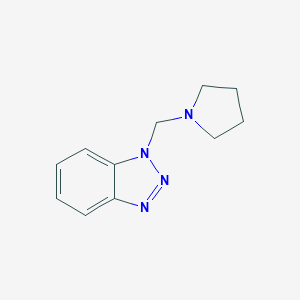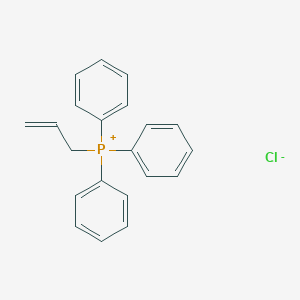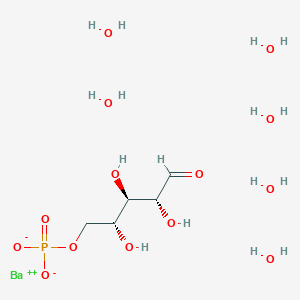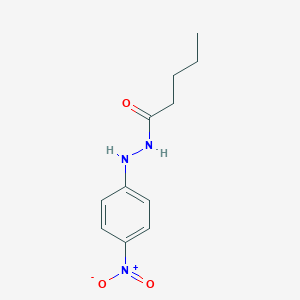
Valeric acid, 2-(p-nitrophenyl)hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Valeric acid, 2-(p-nitrophenyl)hydrazide is a chemical compound that has been widely used in scientific research. It is commonly known as Val-4-nitrophenylhydrazide or VNPH and is a derivative of valeric acid. VNPH is a colorless to yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 246.23 g/mol.
Mécanisme D'action
VNPH is a substrate for aminopeptidases, which are enzymes that catalyze the hydrolysis of amino acids from the N-terminus of peptides and proteins. The reaction between VNPH and aminopeptidases results in the formation of p-nitroaniline, which can be measured spectrophotometrically.
Effets Biochimiques Et Physiologiques
VNPH has no known biochemical or physiological effects on humans or animals. However, it has been shown to inhibit the growth of some bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
VNPH is a useful substrate for the determination of aminopeptidase activity in various organisms. It is easy to use, and the reaction can be measured spectrophotometrically. However, VNPH has some limitations, such as its limited solubility in aqueous solutions and its sensitivity to light.
Orientations Futures
There are several future directions for the use of VNPH in scientific research. One direction is the development of new methods for the determination of aminopeptidase activity using VNPH. Another direction is the use of VNPH in the diagnosis of other diseases, such as cancer. Additionally, VNPH could be used in the development of new drugs that target aminopeptidases. Finally, the synthesis of new derivatives of VNPH could lead to the development of more effective substrates for aminopeptidase activity determination.
Méthodes De Synthèse
The synthesis of VNPH involves the reaction of valeric acid with p-nitrophenylhydrazine in the presence of a dehydrating agent such as thionyl chloride. The reaction results in the formation of VNPH, which can be purified by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
VNPH has been widely used in scientific research as a substrate for the determination of aminopeptidase activity. It is commonly used in the determination of aminopeptidase activity in bacteria, fungi, and plants. VNPH is a useful tool for the diagnosis of various diseases such as tuberculosis, which is caused by Mycobacterium tuberculosis. VNPH is also used in the detection of aminopeptidase activity in cancer cells.
Propriétés
Numéro CAS |
17667-37-7 |
|---|---|
Nom du produit |
Valeric acid, 2-(p-nitrophenyl)hydrazide |
Formule moléculaire |
C11H15N3O3 |
Poids moléculaire |
237.25 g/mol |
Nom IUPAC |
N'-(4-nitrophenyl)pentanehydrazide |
InChI |
InChI=1S/C11H15N3O3/c1-2-3-4-11(15)13-12-9-5-7-10(8-6-9)14(16)17/h5-8,12H,2-4H2,1H3,(H,13,15) |
Clé InChI |
YNBAEPKMVZRBQQ-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NNC1=CC=C(C=C1)[N+](=O)[O-] |
SMILES canonique |
CCCCC(=O)NNC1=CC=C(C=C1)[N+](=O)[O-] |
Autres numéros CAS |
17667-37-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



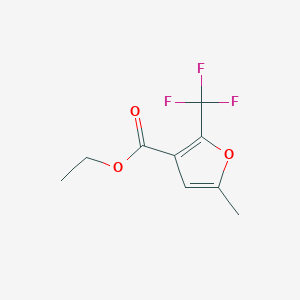
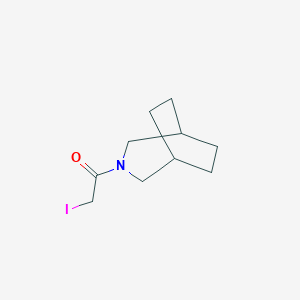
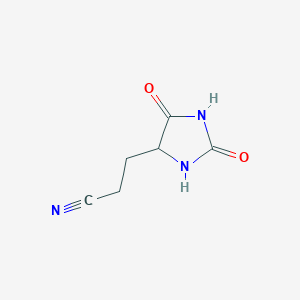
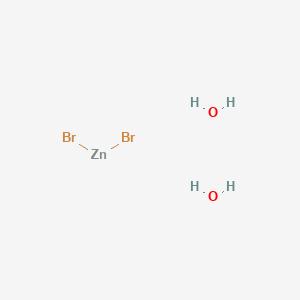
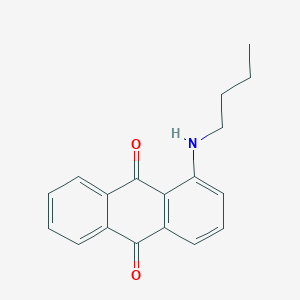
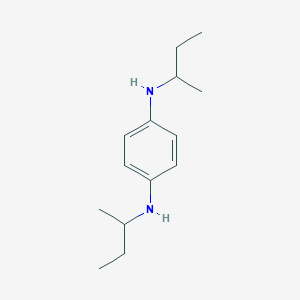
![(1R,2S,6S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-one](/img/structure/B92298.png)
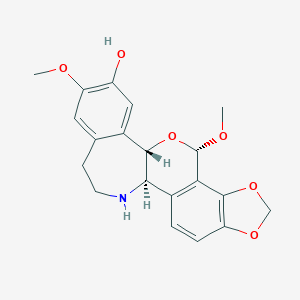
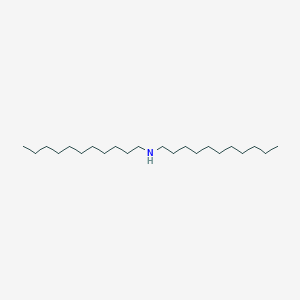
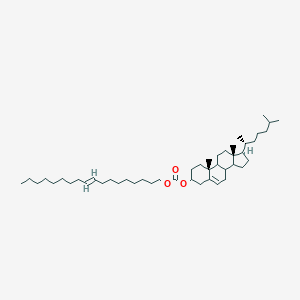
![Tetrabenzo[a,cd,j,lm]perylene](/img/structure/B92305.png)
